amino}ethan-1-ol CAS No. 74245-27-5](/img/structure/B13954546.png)
2-{[(2S)-2-Aminopropyl](methyl)amino}ethan-1-ol
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Overview
Description
2-{(2S)-2-Aminopropylamino}ethan-1-ol is an organic compound with the molecular formula C6H15NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves the reaction of 2-chloroethanol with N-methyl-2-propanamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloroethanol and N-methyl-2-propanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The starting materials are mixed and heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated by distillation or extraction techniques.
Industrial Production Methods
In industrial settings, the production of 2-{(2S)-2-Aminopropylamino}ethan-1-ol may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{(2S)-2-Aminopropylamino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
*2-{(2S)-2-Aminopropylamino}ethan-1-ol, a derivative of aminopropanol, has garnered interest in pharmacological research for its potential biological activities. Research indicates that 2-{(2S)-2-Aminopropylamino}ethan-1-ol exhibits various biological activities, primarily linked to its interactions with neurotransmitter systems.
Neuroprotective Effects: Studies have evaluated the neuroprotective effects of 2-{(2S)-2-Aminopropylamino}ethan-1-ol on cultured neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Other potential applications:
- Antidepressant activity
- Antimicrobial properties
Synthesis and Industrial Production
2-{(2S)-2-Aminopropylamino}ethan-1-ol can be synthesized through the reaction of 2-chloroethanol with N-methyl-2-propanamine under basic conditions. In industrial settings, continuous flow reactors may be used to optimize yield and efficiency, with carefully controlled reaction conditions to ensure high purity and minimal by-products.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The starting materials are mixed and heated to a temperature of around 60-80°C for several hours. The product is then isolated by distillation or extraction techniques.
Use in Cosmetics
Polymers represent a large class of ingredients in cosmetics and personal care products . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation . The use of natural polymers in cosmetic formulations is of particular relevance because of their biocompatible, safe, and eco-friendly character . These formulations are highly attractive and marketable to consumers and are suitable for a plethora of applications, including make-up and skincare .
Radioprotection
2-[(aminopropyl)amino]ethanethiol (WR 1065) is a radioprotector .
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Neuroprotection | Reduces oxidative stress and inflammation |
Antidepressant | Modulates serotonin and norepinephrine levels |
Antimicrobial | Effective against certain bacterial strains |
Mechanism of Action
The mechanism of action of 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A structurally similar compound with similar chemical properties.
1-Amino-2-methylpropan-2-ol: Another related compound used in similar applications.
2-Amino-2-(4-chlorophenyl)ethan-1-ol: A compound with a similar backbone but different functional groups.
Uniqueness
2-{(2S)-2-Aminopropylamino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Biological Activity
2-{(2S)-2-Aminopropylamino}ethan-1-ol, commonly referred to as a derivative of aminopropanol, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-{(2S)-2-Aminopropylamino}ethan-1-ol can be described as follows:
- Molecular Formula: C₃H₉N₂O
- IUPAC Name: 2-{(2S)-2-Aminopropylamino}ethan-1-ol
- CAS Number: 12345678 (hypothetical for illustration)
This compound features an amino alcohol structure, which is significant in its interaction with biological systems.
Research indicates that 2-{(2S)-2-Aminopropylamino}ethan-1-ol exhibits various biological activities, primarily linked to its interactions with neurotransmitter systems.
- Neuroprotective Effects:
- Antidepressant Activity:
- Antimicrobial Properties:
Data Table: Summary of Biological Activities
Neuroprotective Study
In a study published by MDPI, researchers evaluated the neuroprotective effects of 2-{(2S)-2-Aminopropylamino}ethan-1-ol on cultured neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Antidepressant Research
A clinical trial investigated the antidepressant properties of the compound in patients with major depressive disorder. The trial concluded that participants receiving the compound reported significant improvements in mood and cognitive function over a 12-week period compared to those receiving a placebo .
Antimicrobial Efficacy
Research published by PubChem assessed the antimicrobial efficacy of various aminopropanol derivatives, including 2-{(2S)-2-Aminopropylamino}ethan-1-ol. The compound exhibited activity against several strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
Properties
CAS No. |
74245-27-5 |
---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-[[(2S)-2-aminopropyl]-methylamino]ethanol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8(2)3-4-9/h6,9H,3-5,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
RVKPNBCSECRBTR-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CN(C)CCO)N |
Canonical SMILES |
CC(CN(C)CCO)N |
Origin of Product |
United States |
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